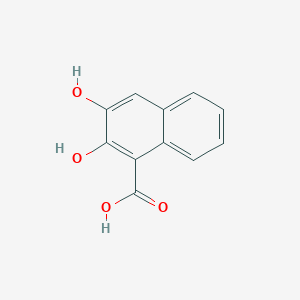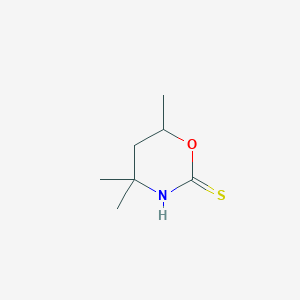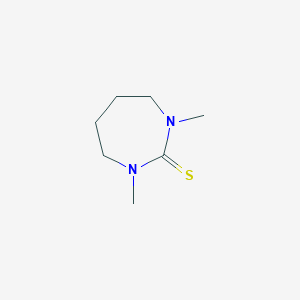
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound has a unique structure that makes it a promising candidate for developing novel drugs and materials.
Wirkmechanismus
The mechanism of action of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. Specifically, it has been reported to enhance the activity of GABAergic neurotransmission, which is known to have anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been shown to have a variety of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of novel compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the potential applications of this compound in the field of materials science. Finally, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and hydrazine hydrate. This reaction produces 1,3-dimethyl-2-thiourea, which is then cyclized with formaldehyde to yield the target compound.
Wissenschaftliche Forschungsanwendungen
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as antitumor, antimicrobial, and anticonvulsant properties. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16597-36-7 |
|---|---|
Produktname |
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- |
Molekularformel |
C7H14N2S |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
Kanonische SMILES |
CN1CCCCN(C1=S)C |
Andere CAS-Nummern |
16597-36-7 |
Synonyme |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




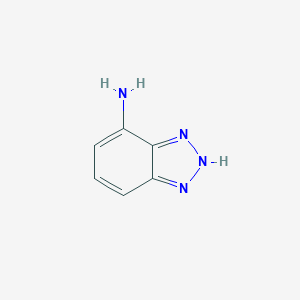
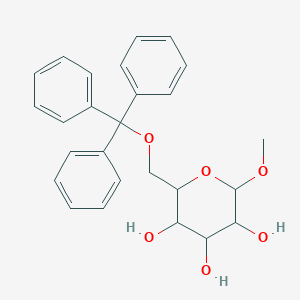
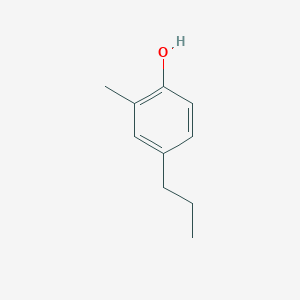
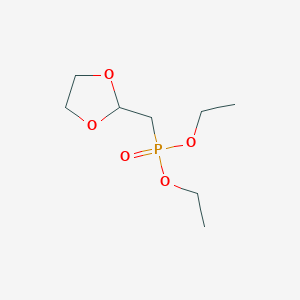
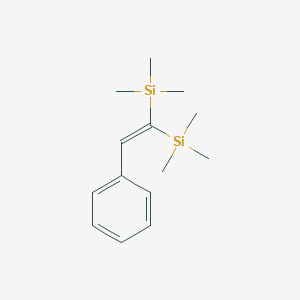
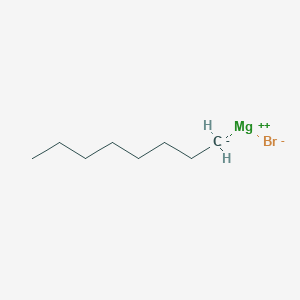

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
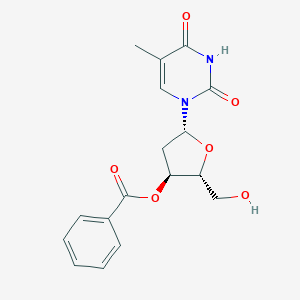
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
